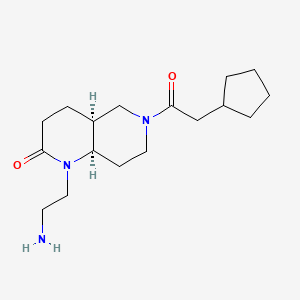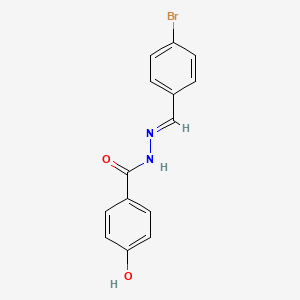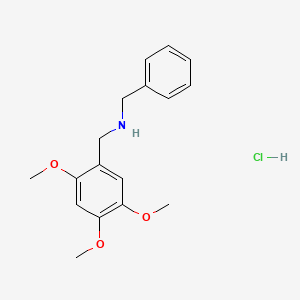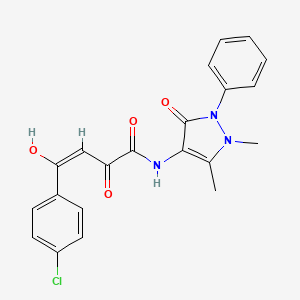![molecular formula C20H23N5O B5309698 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide](/img/structure/B5309698.png)
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide is a chemical compound that belongs to the family of bipyridine derivatives. It is commonly known as ICI 118,551 and is widely used in scientific research studies.
Mecanismo De Acción
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the receptor, leading to a decrease in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects:
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide has been shown to have various biochemical and physiological effects in different studies. It has been reported to decrease airway resistance and improve lung function in patients with asthma. It has also been shown to decrease heart rate and blood pressure in patients with cardiovascular diseases. In addition, it has been reported to have anti-inflammatory and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide has several advantages as a research tool. It is a highly selective antagonist of β2-adrenergic receptors and has minimal off-target effects. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, it has some limitations, such as its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases such as asthma, cardiovascular diseases, and obesity. Another direction is to develop more potent and selective β2-adrenergic receptor antagonists based on the structure of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide. Furthermore, the role of β2-adrenergic receptors in different physiological and pathological conditions needs to be further elucidated.
Métodos De Síntesis
The synthesis method of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide involves the reaction of 2,4'-bipyridine-5-carboxylic acid with 1-(2-chloroethyl)-2-isopropyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide is widely used in scientific research studies as a selective β2-adrenergic receptor antagonist. It is used to study the role of β2-adrenergic receptors in various physiological and pathological conditions such as asthma, cardiovascular diseases, and obesity. It is also used to investigate the pharmacological properties of β2-adrenergic receptor agonists and antagonists.
Propiedades
IUPAC Name |
N-[3-(2-propan-2-ylimidazol-1-yl)propyl]-6-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)19-22-11-13-25(19)12-3-8-23-20(26)17-4-5-18(24-14-17)16-6-9-21-10-7-16/h4-7,9-11,13-15H,3,8,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBSTYQHQLHZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)


![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)
![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309687.png)
![3-allyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5309702.png)

![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5309730.png)
